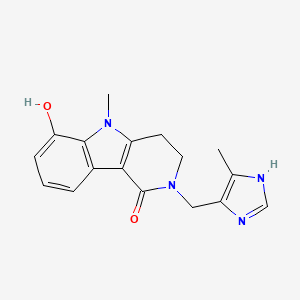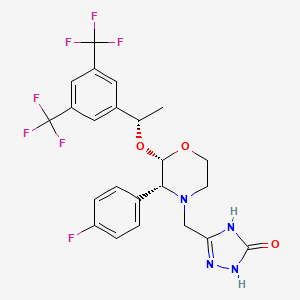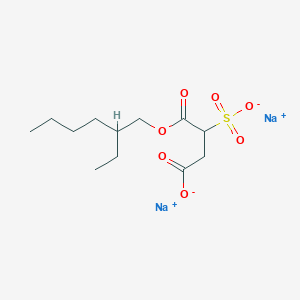
Fingolimod Phosphate HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fingolimod Phosphate Hydrochloride is a synthetic compound derived from a fungal metabolite. It was approved by the Food and Drug Administration in September 2010 as the first orally administered disease-modifying drug for the treatment of relapsing-remitting multiple sclerosis. Fingolimod Phosphate Hydrochloride acts as a sphingosine 1-phosphate receptor modulator, inducing immunomodulation through lymphocyte sequestration .
准备方法
Synthetic Routes and Reaction Conditions: Fingolimod Phosphate Hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. This intermediate is then phosphorylated to form Fingolimod Phosphate. The final step involves the addition of hydrochloric acid to obtain Fingolimod Phosphate Hydrochloride .
Industrial Production Methods: Industrial production of Fingolimod Phosphate Hydrochloride involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of phosphate buffer, methanol, and acetonitrile as eluents, with UV detection performed at 218 nm .
化学反应分析
Types of Reactions: Fingolimod Phosphate Hydrochloride undergoes various chemical reactions, including phosphorylation, oxidation, and reduction. The primary metabolic pathway involves phosphorylation by sphingosine kinase to form the active metabolite, Fingolimod Phosphate .
Common Reagents and Conditions:
Phosphorylation: Sphingosine kinase is used as the enzyme for phosphorylation.
Oxidation: Cytochrome P450 4F2 is involved in the oxidation process.
Reduction: Fatty acid-like metabolism is another pathway.
Major Products: The major product formed from these reactions is Fingolimod Phosphate, which is the active metabolite responsible for the compound’s pharmacological effects .
科学研究应用
Fingolimod Phosphate Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sphingosine 1-phosphate receptor modulators.
Biology: Investigated for its effects on lymphocyte sequestration and immune modulation.
Medicine: Primarily used in the treatment of relapsing-remitting multiple sclerosis.
Industry: Utilized in the development of new immunomodulatory therapies.
作用机制
Fingolimod Phosphate Hydrochloride exerts its effects by binding to sphingosine 1-phosphate receptors 1, 3, 4, and 5. This binding blocks the lymphocytes’ ability to emerge from lymph nodes, thereby reducing the number of lymphocytes available to the central nervous system. This reduction in lymphocytes leads to decreased central inflammation .
相似化合物的比较
Natalizumab: Another immunomodulatory drug used in the treatment of multiple sclerosis.
Teriflunomide: An immunomodulatory agent that inhibits pyrimidine synthesis.
Dimethyl Fumarate: Used for its anti-inflammatory and immunomodulatory properties.
Uniqueness: Fingolimod Phosphate Hydrochloride is unique in its mechanism of action as a sphingosine 1-phosphate receptor modulator. Unlike other similar compounds, it induces lymphocyte sequestration, which significantly reduces the number of circulating lymphocytes and thereby decreases inflammation in the central nervous system .
属性
CAS 编号 |
1348803-59-7 |
|---|---|
分子式 |
C19H34NO5P. HCl |
分子量 |
387.46 36.46 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
rac FTY720 Phosphate; 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate) hydrochloride; 2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-(Dihydrogen Phosphate); |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


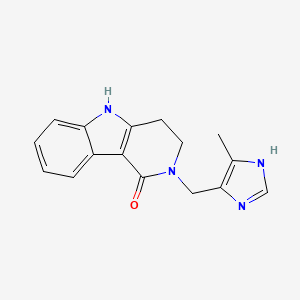
![(3S,6S)-6-[2-[[(2S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B601764.png)
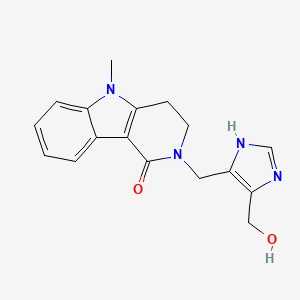
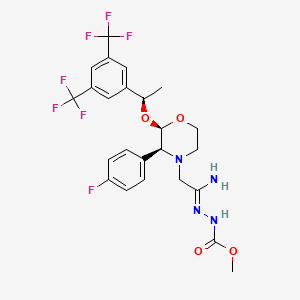
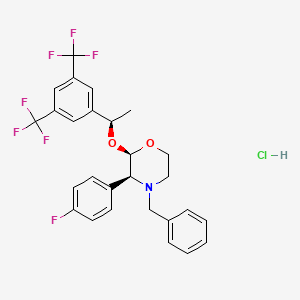
![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)
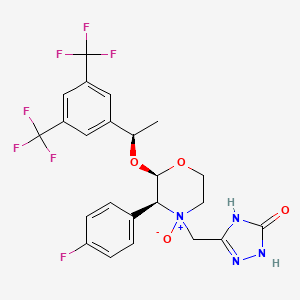
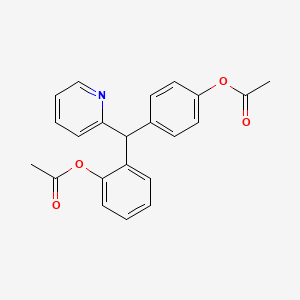
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)
